molecular formula C10H7ClN2O B1585747 4-(1H-pyrazol-1-yl)benzoyl chloride CAS No. 220461-83-6

4-(1H-pyrazol-1-yl)benzoyl chloride

Cat. No. B1585747
M. Wt: 206.63 g/mol
InChI Key: UHDHZXQMHIQHSO-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-yl)benzoyl chloride” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “4-(1H-pyrazol-1-yl)benzoyl chloride” is 1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(1H-pyrazol-1-yl)benzoyl chloride” is a solid at ambient temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Medicinal Applications

A key application of 4-(1H-pyrazol-1-yl)benzoyl chloride derivatives involves their synthesis for potential medicinal uses. For instance, functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which include derivatives of 4-(1H-pyrazol-1-yl)benzoyl chloride, have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds displayed significant antimicrobial and antioxidant efficacy, suggesting potential for therapeutic applications (Rangaswamy et al., 2017). Additionally, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, closely related to 4-(1H-pyrazol-1-yl)benzoyl chloride, have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, reinforcing their potential in antimicrobial therapy (Bildirici et al., 2007).

Chemical Synthesis and Stability

In the field of chemical synthesis, 4-(1H-pyrazol-1-yl)benzoyl chloride derivatives have been utilized in various reactions. A study involving the reaction of N-aroyldihydrocyclopenta-pyrazolidinol with ketenes, for instance, led to the formation of 1,3,4-oxadiazoles, highlighting the versatility of these compounds in synthetic chemistry (Tsoleridis et al., 2003). Moreover, the structural and thermal stability of these derivatives have been explored through experimental and theoretical studies. For example, the molecular structure of 1,4-bis(substituted-carbonyl)benzene, derived from pyrazole derivatives and terephthaloyl dichloride, showed considerable low reactivity, indicating potential for development in coordination chemistry under optimal conditions (Khan et al., 2020).

Safety And Hazards

“4-(1H-pyrazol-1-yl)benzoyl chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-pyrazol-1-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDHZXQMHIQHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380111
Record name 4-(1H-pyrazol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)benzoyl chloride

CAS RN

220461-83-6
Record name 4-(1H-pyrazol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrazol-1-yl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-(pyrazol-1-yl)benzoic acid (1.56 g) in dichloromethane (25 ml) was added oxalyl chloride (1.04 g) and one drop of dimethylformamide. The mixture was stirred at room temperature for 18 hours to yield a clear solution. The volatile material was removed under reduced pressure to afford 4-(pyrazol-1-yl)benzoyl chloride as a pale yellow solid (1.58 g), which was utilized without further purification.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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